

understanding the hydrogen bonding in methyl lactate solutions

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Compound of Interest

Compound Name: *Methyl lactate*

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An In-Depth Technical Guide to Understanding Hydrogen Bonding in **Methyl Lactate** Solutions

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lactate, a chiral α -hydroxy ester, is a molecule of significant interest in various scientific fields, including its use as a green solvent and its relevance in biological systems. Its molecular structure, featuring both a hydroxyl and an ester group, allows for a complex interplay of hydrogen bonding. This guide provides a comprehensive technical overview of the intramolecular and intermolecular hydrogen bonding in **methyl lactate** solutions. We will delve into the conformational preferences of **methyl lactate**, the competition between different types of hydrogen bonds, and the advanced analytical techniques used to characterize these interactions. This document is intended to serve as a valuable resource for researchers and professionals seeking a deeper understanding of the molecular behavior of **methyl lactate**.

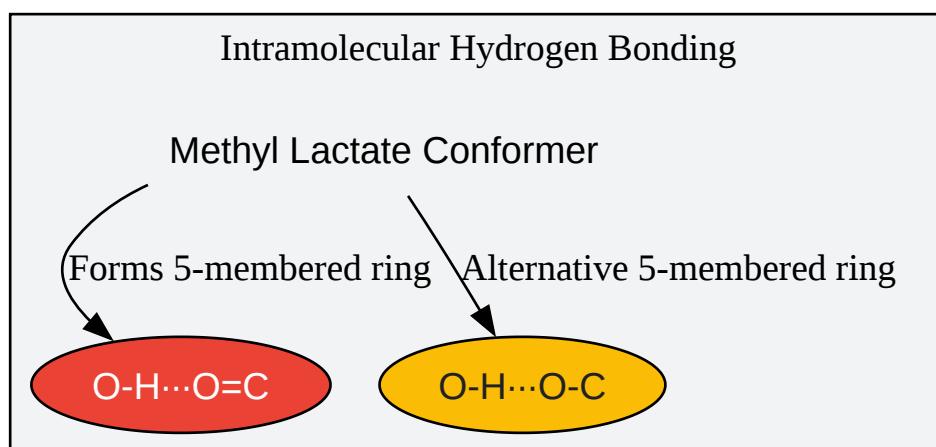
The Duality of Hydrogen Bonding in Methyl Lactate

Methyl lactate possesses the critical functional groups—a hydroxyl (-OH) group as a hydrogen bond donor and two potential acceptor sites in the ester moiety (the carbonyl oxygen and the ester oxygen)—that enable it to participate in both intramolecular and intermolecular hydrogen

bonding.[1][2] This dual capability is the cornerstone of its chemical behavior and physical properties in solution.

Intramolecular Hydrogen Bonding: A Self-Contained Interaction

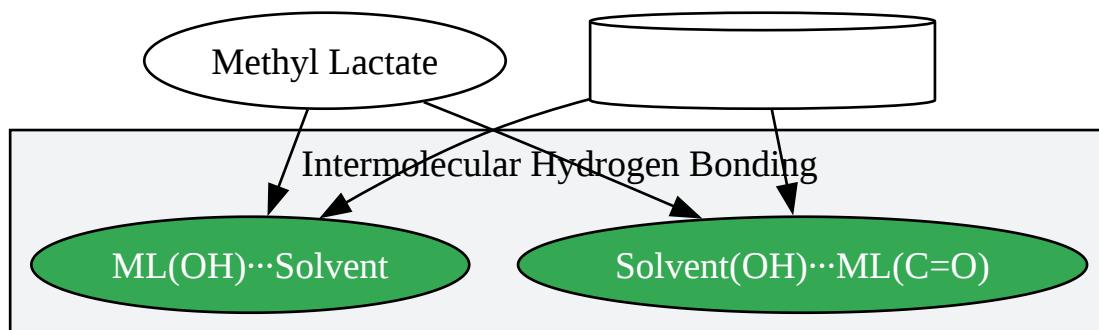
In its isolated or gas-phase state, **methyl lactate** predominantly exists in conformations stabilized by an intramolecular hydrogen bond.[3][4][5] This internal hydrogen bond typically forms between the hydrogen of the hydroxyl group and either the carbonyl oxygen or the ester oxygen, leading to the formation of a five-membered ring-like structure.[6] The relative stability of these conformers is a subject of detailed computational and spectroscopic investigation.[4][5][7]



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Intermolecular Hydrogen Bonding: The Influence of the Solvent

When **methyl lactate** is dissolved in a protic solvent such as water or methanol, a competition arises between the pre-existing intramolecular hydrogen bonds and the formation of new, intermolecular hydrogen bonds with the solvent molecules.[1][8][9] In aqueous solutions, the strong hydrogen-bonding capability of water can disrupt the intramolecular bond of **methyl lactate**, leading to the formation of **methyl lactate**-water complexes.[10] This shift from intramolecular to intermolecular hydrogen bonding significantly alters the conformational landscape of **methyl lactate** in solution.[8][9]



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Experimental Characterization of Hydrogen Bonding

The subtle yet significant energetic and structural changes associated with hydrogen bonding in **methyl lactate** solutions necessitate the use of sensitive and high-resolution analytical techniques. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful tools for these investigations.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary technique for detecting hydrogen bonds by observing the vibrational frequencies of the functional groups involved.^[11] The formation of a hydrogen bond weakens the covalent bond of the donor group (e.g., the O-H bond in **methyl lactate**), resulting in a characteristic red shift (a shift to a lower frequency) of its stretching vibration.^[11]

Experimental Protocol: FTIR Analysis of **Methyl Lactate** Solutions

- Sample Preparation:
 - Prepare a series of **methyl lactate** solutions of varying concentrations in the desired solvent (e.g., carbon tetrachloride for studying intramolecular bonding, or water/methanol for intermolecular interactions).
 - Use a deuterated solvent if the solvent's own O-H signals interfere with the region of interest.
- Instrumentation and Data Acquisition:

- Utilize a high-resolution FTIR spectrometer.
 - Acquire background spectra of the pure solvent.
 - Record the spectra of the **methyl lactate** solutions in a suitable liquid cell with a known path length.
 - Ensure a constant temperature is maintained throughout the experiment.
- Data Analysis:
 - Subtract the solvent spectrum from the solution spectra.
 - Analyze the O-H stretching region (typically 3200-3700 cm^{-1}).
 - Identify the peaks corresponding to free (non-hydrogen-bonded) and hydrogen-bonded hydroxyl groups. The bonded O-H peak will be broader and at a lower wavenumber.[\[12\]](#)
 - Deconvolute overlapping peaks to quantify the relative populations of different species.

Species	Typical O-H Stretching Frequency (cm^{-1})	Observations
Free O-H	~3640	Sharp, higher frequency peak.
Intramolecularly H-bonded O-H	~3575	Broader, red-shifted peak. [6]
Intermolecularly H-bonded O-H	Varies with solvent and concentration	Generally broader and more significantly red-shifted than intramolecularly bonded O-H.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the electronic environment of atomic nuclei. Hydrogen bonding deshields the proton of the hydroxyl group, causing its resonance to shift downfield (to a higher ppm value) in the ^1H NMR spectrum.[\[13\]](#)[\[14\]](#) The extent of this shift is related to the strength and dynamics of the hydrogen bond.[\[15\]](#)

Experimental Protocol: ^1H NMR Analysis of **Methyl Lactate** Solutions

- Sample Preparation:
 - Prepare **methyl lactate** solutions in a deuterated solvent (e.g., CDCl_3 , D_2O).
 - Vary the concentration of **methyl lactate** to observe changes in chemical shifts due to intermolecular interactions.
- Instrumentation and Data Acquisition:
 - Use a high-field NMR spectrometer for better signal dispersion.
 - Acquire ^1H NMR spectra at a constant temperature.
- Data Analysis:
 - Identify the chemical shift of the hydroxyl proton.
 - Observe the change in the hydroxyl proton's chemical shift as a function of concentration and solvent. A downfield shift with increasing concentration is indicative of increased intermolecular hydrogen bonding.
 - In the case of intramolecular hydrogen bonding, the chemical shift of the hydroxyl proton is less dependent on concentration.[\[13\]](#)

Type of Hydrogen Bond	Effect on ^1H NMR Chemical Shift of -OH
Intramolecular	Relatively constant with changes in concentration. [13]
Intermolecular	Shifts downfield (higher ppm) with increasing concentration. [15]

Computational Modeling: An In-Silico Approach

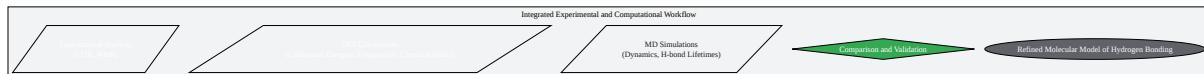
Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, plays a pivotal role in complementing experimental data and providing a deeper, molecular-level understanding of hydrogen bonding in **methyl lactate** solutions.[\[2\]](#)[\[8\]](#)[\[16\]](#)

Density Functional Theory (DFT)

DFT calculations are employed to determine the geometries and relative energies of different **methyl lactate** conformers, both in the gas phase and in the presence of a solvent (using implicit or explicit solvent models).[2][8] These calculations can predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental results for validation.[17][18][19]

Molecular Dynamics (MD) Simulations

MD simulations allow for the study of the dynamic behavior of **methyl lactate** in solution over time.[2] By simulating the movements of all atoms in the system, MD can provide insights into the formation and breaking of hydrogen bonds, the lifetime of hydrogen-bonded complexes, and the overall structure of the solution.[10]



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Implications for Drug Development and Green Chemistry

A thorough understanding of the hydrogen bonding behavior of **methyl lactate** is crucial for its application in various fields. In drug development, the ability of a molecule to form hydrogen bonds is a key determinant of its solubility, membrane permeability, and interaction with biological targets. For formulators, knowing how **methyl lactate** interacts with an active pharmaceutical ingredient (API) at a molecular level can inform solvent selection and formulation strategies.

As a green solvent, the hydrogen bonding network of **methyl lactate** influences its solvation properties, viscosity, and boiling point. By understanding these interactions, scientists can better predict and control its performance as a solvent in chemical reactions and extractions.

Conclusion

The hydrogen bonding in **methyl lactate** solutions is a complex phenomenon governed by a delicate balance between intramolecular and intermolecular forces. A multi-faceted approach, combining experimental techniques like FTIR and NMR spectroscopy with computational methods such as DFT and MD simulations, is essential for a comprehensive understanding. The insights gained from these studies are not only of fundamental scientific interest but also have significant practical implications for fields ranging from pharmaceutical sciences to green chemistry. This guide has provided a foundational overview to aid researchers and professionals in their exploration of this fascinating and important area of molecular science.

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